3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol
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Overview
Description
3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an amino group at the third position, two methyl groups at the first and eighth positions, and a hydroxyl group at the fourth position of the tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,6-dimethylphenylamine with ethyl acetoacetate in the presence of a strong acid like hydrochloric acid can lead to the formation of the desired tetrahydroquinoline derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-one.
Reduction: Formation of 3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinoline.
Substitution: Formation of N-alkyl or N-acyl derivatives of the compound.
Scientific Research Applications
3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of their biological functions. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Another heterocyclic compound with similar structural features but different biological activities.
2,3-Dimethylquinoxaline: A related compound with a quinoxaline ring system instead of a tetrahydroquinoline ring.
Uniqueness
3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol is unique due to the presence of both amino and hydroxyl groups on the tetrahydroquinoline ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-amino-1,8-dimethyl-3,4-dihydro-2H-quinolin-4-ol |
InChI |
InChI=1S/C11H16N2O/c1-7-4-3-5-8-10(7)13(2)6-9(12)11(8)14/h3-5,9,11,14H,6,12H2,1-2H3 |
InChI Key |
VXDMQMUDOSCPPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(CN2C)N)O |
Origin of Product |
United States |
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